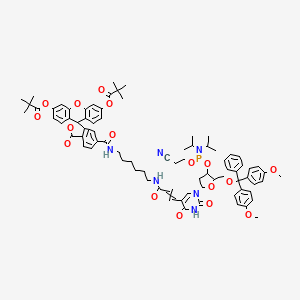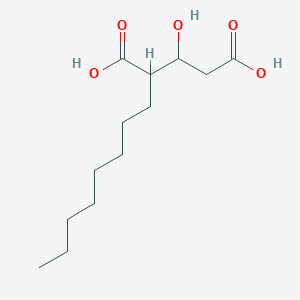
3-Hydroxy-2-octylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-octylpentanedioic acid is an organic compound with the molecular formula C13H24O5. It is a carbonyl compound and is known for its presence in various biological systems .
Méthodes De Préparation
The preparation of 3-Hydroxy-2-octylpentanedioic acid involves synthetic routes that typically include the use of organic solvents and catalysts. One common method involves the reaction of octyl derivatives with pentanedioic acid under controlled conditions . Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-Hydroxy-2-octylpentanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Hydroxy-2-octylpentanedioic acid has several scientific research applications. It is used in studies related to metabolic pathways and enzyme functions . In biology, it is studied for its role in cellular processes and its potential as a biomarker for certain diseases . In medicine, it is explored for its therapeutic potential in treating metabolic disorders . Additionally, the compound is used in industrial research for developing new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-octylpentanedioic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of intermediate compounds that play a role in various biochemical processes . The molecular targets and pathways involved include those related to energy metabolism and cellular signaling .
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-octylpentanedioic acid can be compared with other similar compounds such as 3-Hydroxy-2-methylpentanedioic acid and 3-Hydroxy-2-ethylpentanedioic acid . These compounds share similar structural features but differ in their side chains, which can affect their chemical properties and biological activities . The uniqueness of this compound lies in its specific side chain, which influences its interactions with enzymes and its role in metabolic pathways .
Propriétés
Formule moléculaire |
C13H24O5 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
3-hydroxy-2-octylpentanedioic acid |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-8-10(13(17)18)11(14)9-12(15)16/h10-11,14H,2-9H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
ROYIOVVKJBERGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CC(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)

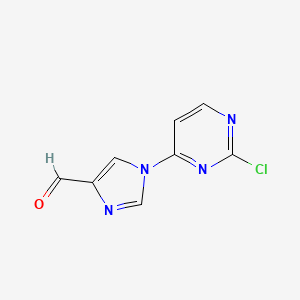
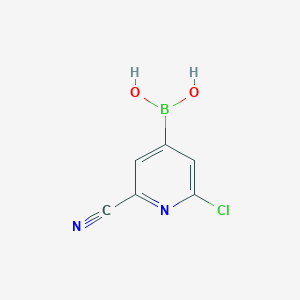
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)
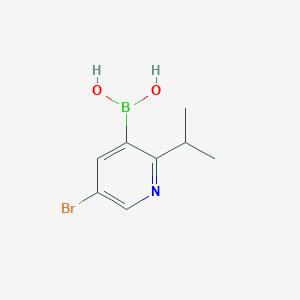
![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
![3-[(2E)-but-2-en-1-yl]-7-(4-chlorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14090548.png)
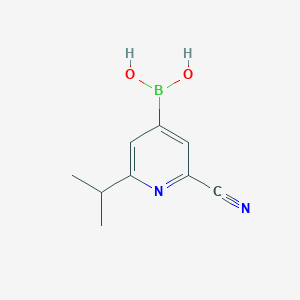
![N'-{(Z)-[4-(benzyloxy)phenyl]methylidene}-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14090560.png)
